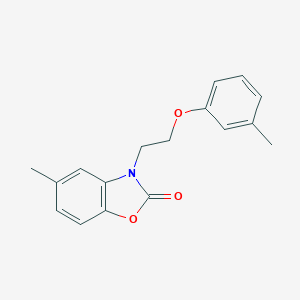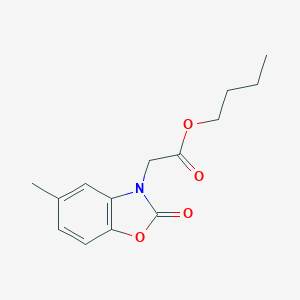![molecular formula C23H26N2O3S B285818 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide](/img/structure/B285818.png)
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide, also known as MSNH, is a chemical compound that has been extensively studied for its potential therapeutic applications. MSNH belongs to the class of sulfonylurea compounds, which are known for their hypoglycemic effects.
Wirkmechanismus
The exact mechanism of action of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide is not fully understood. However, it is believed to act by inhibiting the activity of ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion, which results in a decrease in blood glucose levels. This compound has also been shown to inhibit the activity of inflammatory cytokines and reduce the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have hypoglycemic effects in animal models. It has also been shown to reduce inflammation and inhibit the growth of cancer cells. This compound has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has several advantages for lab experiments. It is easy to synthesize and has been extensively studied for its potential therapeutic applications. This compound has also been found to be well-tolerated in animal studies, which makes it a potential candidate for further research. However, there are also some limitations to using this compound in lab experiments. The exact mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. This compound has also not been extensively studied in human trials, which makes it difficult to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide. One direction is to further investigate its potential therapeutic applications for the treatment of diabetes, cancer, and inflammation. Another direction is to optimize the synthesis method of this compound to achieve higher yields and purity. Additionally, more research is needed to determine the safety and efficacy of this compound in human trials. Finally, further studies are needed to elucidate the exact mechanism of action of this compound, which will help to optimize its therapeutic potential.
In conclusion, this compound is a sulfonylurea compound that has been extensively studied for its potential therapeutic applications. It has been found to have hypoglycemic effects, reduce inflammation, and inhibit the growth of cancer cells. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Further research on this compound may lead to the development of new treatments for diabetes, cancer, and inflammation.
Synthesemethoden
The synthesis of 6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylamine followed by the reaction of the resulting product with 6-aminohexanoic acid. The final product obtained is this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
6-{[(4-methylphenyl)sulfonyl]amino}-N-(1-naphthyl)hexanamide has been extensively studied for its potential therapeutic applications. It has been found to have hypoglycemic effects, which makes it a potential candidate for the treatment of diabetes. This compound has also been studied for its potential anti-inflammatory and anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C23H26N2O3S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
6-[(4-methylphenyl)sulfonylamino]-N-naphthalen-1-ylhexanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-18-13-15-20(16-14-18)29(27,28)24-17-6-2-3-12-23(26)25-22-11-7-9-19-8-4-5-10-21(19)22/h4-5,7-11,13-16,24H,2-3,6,12,17H2,1H3,(H,25,26) |
InChI-Schlüssel |
JXBGVMOKWGNZAW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B285759.png)
![N'-(5-{[(diethylamino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N,N-diethylurea](/img/structure/B285761.png)
![N-(5-{[(3,4-dimethoxyanilino)carbonyl]amino}-2,6-dimethyl-3-pyridinyl)-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B285762.png)
![7-chloro-8-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B285806.png)
![2-chloro-6,7-dimethoxy-3-[3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline](/img/structure/B285812.png)
![N-(2-methylphenyl)-6-{[(4-methylphenyl)sulfonyl]amino}hexanamide](/img/structure/B285821.png)
![4-chloro-N-{2,6-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B285824.png)
![N-[2,6-dimethyl-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]sulfonylphenyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B285827.png)

![5-(3,4-dichlorophenyl)-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285831.png)
